Sulfapyridine-(phenyl-13C6)
Overview
Description
Sulfapyridine-(phenyl-13C6) is a complex organic compound characterized by its unique isotopic labeling with carbon-13
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfapyridine-(phenyl-13C6) typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a sulfonamide group is introduced to a pre-labeled cyclohexa-1,3,5-triene ring. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of isotopically labeled starting materials is crucial, and these are often sourced from specialized suppliers. The process may also include purification steps such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Sulfapyridine-(phenyl-13C6) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Sulfapyridine-(phenyl-13C6) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a labeled compound in mechanistic studies.
Biology: Investigated for its potential as a biochemical probe due to its isotopic labeling.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Sulfapyridine-(phenyl-13C6) involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The isotopic labeling allows for detailed tracking of the compound’s metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a sulfonamide group.
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in their functional groups and overall reactivity.
Uniqueness
Sulfapyridine-(phenyl-13C6) is unique due to its isotopic labeling, which provides distinct advantages in research applications, particularly in tracking and studying complex biochemical processes .
Properties
IUPAC Name |
4-amino-N-pyridin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4+1,5+1,6+1,7+1,9+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHUMIMRBOMGK-PXKSRZEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746824 | |
Record name | 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-45-3 | |
Record name | 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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